molecular formula C7H6BrFO B3105978 6-Bromo-3-fluoro-2-methylphenol CAS No. 1559064-08-2

6-Bromo-3-fluoro-2-methylphenol

Cat. No.: B3105978
CAS No.: 1559064-08-2
M. Wt: 205.02 g/mol
InChI Key: NJJWOIJACWVQSZ-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-methylphenol (C₇H₅BrFOH) is a halogenated phenolic compound featuring bromine (Br), fluorine (F), and methyl (CH₃) substituents on a benzene ring. The bromine atom occupies the 6-position, fluorine the 3-position, and the methyl group the 2-position relative to the hydroxyl (-OH) group. This substitution pattern confers unique physicochemical properties, such as altered acidity, solubility, and reactivity, making it valuable in organic synthesis and pharmaceutical intermediates . While direct experimental data for this compound are sparse in the provided evidence, its structural analogs (e.g., 2-Bromo-3-fluorophenol, 6-Bromo-2-fluoro-3-methylphenylboronic acid) suggest applications in cross-coupling reactions, drug discovery, and materials science .

Properties

IUPAC Name

6-bromo-3-fluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-6(9)3-2-5(8)7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJWOIJACWVQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-3-fluoro-2-methylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-fluoro-2-methylphenol with bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the bromine substituting the hydrogen atom at the 6-position of the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with different nucleophiles replacing the bromine or fluorine atoms.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols and other reduced derivatives.

Scientific Research Applications

6-Bromo-3-fluoro-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-methylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-3-fluoro-2-methylphenol with structurally related compounds based on substituent positions, functional groups, and inferred properties:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound 6-Br, 3-F, 2-CH₃ Phenol (-OH) 219.02 High acidity (due to EWG*), potential intermediate in drug synthesis Theoretical
2-Bromo-3-fluorophenol 2-Br, 3-F Phenol (-OH) 207.00 Lower acidity vs. target (methyl absence); used in Suzuki couplings
6-Bromo-2-fluoro-3-methylphenylboronic acid 6-Br, 2-F, 3-CH₃ Boronic acid (-B(OH)₂) 247.86 Cross-coupling reagent (e.g., Suzuki-Miyaura reactions)
6-Bromo-2-fluoro-3-methoxybenzoic acid 6-Br, 2-F, 3-OCH₃ Carboxylic acid (-COOH) 263.99 Higher solubility in polar solvents; used in agrochemicals
2-Bromo-3-fluorobenzonitrile 2-Br, 3-F Nitrile (-CN) 196.98 Electrophilic reactivity; precursor for heterocycles

*EWG: Electron-withdrawing groups (Br, F) enhance phenol acidity by stabilizing the deprotonated form.

Key Observations:

Acidity: this compound is expected to exhibit higher acidity than 2-Bromo-3-fluorophenol due to the additive electron-withdrawing effects of Br (6-position) and F (3-position), which stabilize the phenoxide ion. However, the methyl group at the 2-position introduces steric hindrance, slightly counteracting this effect . Comparatively, 6-Bromo-2-fluoro-3-methoxybenzoic acid (pKa ~2–3 for -COOH) is significantly more acidic due to the carboxylic acid group .

Reactivity: Boronic acid derivatives (e.g., 6-Bromo-2-fluoro-3-methylphenylboronic acid) are critical in cross-coupling reactions, whereas phenolic analogs like the target compound may serve as directing groups in electrophilic substitution or as hydrogen-bond donors in supramolecular chemistry . Nitrile-containing analogs (e.g., 2-Bromo-3-fluorobenzonitrile) are more reactive toward nucleophiles due to the polarizable -CN group .

Applications: this compound’s methyl group enhances lipophilicity, making it a candidate for antimicrobial or antitumor agents where membrane penetration is critical. Methoxy and boronic acid derivatives are preferred in synthetic routes requiring regioselectivity or metal-catalyzed transformations .

Research Findings and Limitations

Key insights are extrapolated from analogs:

  • Synthetic Utility: Halogenated phenols are intermediates in synthesizing bioactive molecules. For example, 2-Bromo-3-fluorophenol derivatives are precursors to antifungal agents .

Biological Activity

6-Bromo-3-fluoro-2-methylphenol is an organic compound with the molecular formula C7H6BrFO. It is a substituted phenol characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties.

The compound can be synthesized via nucleophilic aromatic substitution reactions, where 3-fluoro-2-methylphenol reacts with bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, resulting in bromine substituting the hydrogen atom at the 6-position of the phenolic ring.

The biological activity of this compound is believed to arise from its interaction with various molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) can significantly influence its reactivity and binding affinity to these targets. This interaction may lead to various biochemical effects that contribute to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that phenolic compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar halogenated phenols demonstrated inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound's potential anticancer properties are under investigation. Halogenated phenols have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific pathways influenced by this compound require further exploration through in vitro and in vivo studies.

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateUnder investigationPresence of both bromine and fluorine
3-Fluoro-2-methylphenolLowLowLacks bromine
6-Bromo-2-methylphenolModerateLowLacks fluorine

This table illustrates the comparative biological activities of this compound with similar compounds. The unique combination of bromine and fluorine in its structure may enhance its biological efficacy compared to others lacking these halogens.

Case Studies

  • Antimicrobial Efficacy : In a controlled study, various halogenated phenols were tested for their ability to inhibit bacterial growth. The results indicated that compounds with multiple halogen substitutions exhibited higher antimicrobial activity than their non-halogenated counterparts. This suggests that this compound may also possess enhanced efficacy against resistant bacterial strains .
  • Cancer Cell Line Studies : Preliminary studies on cancer cell lines treated with halogenated phenols showed a decrease in cell viability and induction of apoptosis. Further research is needed to quantify the specific effects of this compound on different cancer types, as well as to elucidate the underlying mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-fluoro-2-methylphenol
Reactant of Route 2
Reactant of Route 2
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